1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S/c24-19-6-8-21(9-7-19)28-17-18(16-22(28)29)23(30)25-10-15-33(31,32)27-13-11-26(12-14-27)20-4-2-1-3-5-20/h1-9,18H,10-17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKCKHMJNACMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
The target compound features:
Retrosynthetic Disconnections
Retrosynthetic analysis identifies three key fragments (Figure 1):
Synthesis Strategies and Methodologies
One-Pot Multicomponent Assembly
A modified Baylis-Hillman reaction enables efficient construction of the pyrrolidinone core (Scheme 1):
- Reagents : 4-Fluoroaniline (2 , 1 mmol), (E)-3-(4-chlorophenyl)acrylaldehyde (3 , 1 mmol), Baylis-Hillman acid (1 , 1 mmol), cyclohexyl isocyanide (4 , 1 mmol).
- Conditions : Ethanol-water (3:1, 8 mL), room temperature, 2 h, pH 10 adjusted with K$$2$$CO$$3$$.
- Outcome : 93% yield of RPDPRH analog, structurally analogous to the target compound.
Table 1: Key Reaction Parameters for One-Pot Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Ethanol-water (3:1) | |
| Temperature | 25°C | |
| Reaction Time | 4 h (including pH adjustments) | |
| Yield | 93% |
Stepwise Fragment Coupling
Pyrrolidinone-Carboxamide Synthesis
The pyrrolidinone core is synthesized via cyclocondensation:
- 4-Fluoroaniline reacts with acrylaldehyde to form an imine intermediate.
- Baylis-Hillman adduct formation with (Z)-2-(chloromethyl)-3-(4-chlorophenyl)acrylic acid.
- Cyclization via isocyanide insertion, confirmed by $$ ^1H $$-NMR signals at δ 3.44–3.35 ppm (pyrrolidinone CH$$_2$$) and δ 5.64 ppm (CONH).
Sulfonylethyl Linker Installation
The sulfonamide bridge is introduced via sulfonation (Scheme 2):
- Ethanolamine derivative (2-aminoethanol) reacts with 4-phenylpiperazine-1-sulfonyl chloride.
- Conditions : Dichloromethane, 0°C to RT, triethylamine (TEA) as base.
- Outcome : 85% yield of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl} intermediate.
Table 2: Sulfonation Reaction Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Base | TEA | 85% vs. 72% (pyridine) |
| Temperature | 0°C → RT | Minimizes side reactions |
| Solvent | Dichloromethane | 85% vs. 68% (THF) |
Analytical Characterization
Process Optimization and Scalability
Solvent and Catalysis Screening
Table 3: Impact of Solvent on Amide Coupling Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 99 |
| THF | 65 | 92 |
| DCM | 42 | 88 |
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Trends and Insights
Substituent Impact on Activity
- Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound likely increases metabolic stability compared to the methoxy analog (), as fluorine is less prone to oxidative metabolism .
- Piperazine vs. Thiadiazole : Piperazine-sulfonamide derivatives (e.g., ) may exhibit better solubility and CNS penetration than thiadiazole-containing analogs () due to the basic piperazine nitrogen .
Biological Activity
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide, with CAS number 933027-98-6, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 474.6 g/mol. Its structure features a pyrrolidine core substituted with a fluorophenyl group and a phenylpiperazine moiety, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties. The following sections summarize key findings related to its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the sub-micromolar range against human leukemia cell lines such as CEM-13 and U-937, indicating potent anticancer activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| Compound B | U-937 | 0.78 | Cell cycle arrest at G1 phase |
| This compound | MDA-MB-231 | TBD (To Be Determined) |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic factors such as p53 and activating caspases . Furthermore, molecular docking studies indicate strong interactions between the compound and specific protein targets involved in cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study on MCF-7 Cells : A study demonstrated that similar compounds significantly increased apoptosis rates in MCF-7 breast cancer cells by activating caspase pathways. The treatment led to a marked decrease in cell viability, showcasing the potential for developing effective breast cancer therapies .
- Evaluation Against Leukemia : Another research effort evaluated the compound's efficacy against acute lymphoblastic leukemia cells (CEM) and found that it exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
